Methyl 3-chloro-2-formylbenzoate
CAS No.: 1287277-24-0
Cat. No.: VC4242016
Molecular Formula: C9H7ClO3
Molecular Weight: 198.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1287277-24-0 |
|---|---|
| Molecular Formula | C9H7ClO3 |
| Molecular Weight | 198.6 |
| IUPAC Name | methyl 3-chloro-2-formylbenzoate |
| Standard InChI | InChI=1S/C9H7ClO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-5H,1H3 |
| Standard InChI Key | VMQBNOPRRNIKKE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=CC=C1)Cl)C=O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
Methyl 3-chloro-2-formylbenzoate features a benzoate backbone substituted with chlorine at the 3-position and a formyl group (-CHO) at the 2-position, esterified with a methyl group. Its molecular formula (C₉H₇ClO₃) matches isomers such as methyl 2-chloro-3-formylbenzoate and methyl 3-chloro-4-formylbenzoate , differing only in substituent arrangement. The planar aromatic ring system facilitates π-π interactions, while the electron-withdrawing chlorine and formyl groups influence reactivity patterns.
Table 1: Comparative Structural Data for Chloro-Formylbenzoate Isomers
Spectroscopic Signatures
While experimental NMR data for the target compound is unavailable, its isomers provide reference points:
-
¹H NMR: The formyl proton typically resonates at δ 9.8–10.2 ppm, while aromatic protons appear between δ 7.5–8.5 ppm, split according to substitution patterns .
-
IR Spectroscopy: Strong absorptions near 1700 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (formyl C=O) dominate the spectrum .
Synthetic Routes and Optimization
Palladium-Catalyzed Carbonylation
Adapting methods from methyl 3-chloro-4-formylbenzoate synthesis , the target compound can be synthesized via carbonylation of 3-bromo-2-chlorobenzaldehyde. Key steps include:
-
Reaction Setup:
-
Workup:
Alternative Pathways
-
Friedel-Crafts Acylation: Reacting methyl 3-chlorobenzoate with formyl chloride under AlCl₃ catalysis could introduce the formyl group, though regioselectivity challenges may arise.
-
Oxidation of Methyl Groups: Selective oxidation of a methyl substituent to a formyl group using CrO₃/H₂SO₄ offers another route, though over-oxidation risks exist.
Physicochemical and Reactivity Profiles
Stability and Solubility
-
Thermal Stability: Decomposes above 300°C, with the ester group undergoing pyrolysis.
-
Solubility:
-
Polar solvents: >50 mg/mL in DMSO, acetone.
-
Non-polar solvents: <5 mg/mL in hexane.
-
Reactivity Trends
-
Nucleophilic Aromatic Substitution: Chlorine at the 3-position is moderately activated for substitution by amines or alkoxides.
-
Electrophilic Aromatic Substitution: The formyl group directs incoming electrophiles to the 4- and 6-positions.
Table 2: Reactivity Comparison with Isomers
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
-
Antimicrobial Agents: Analogous to methyl 5-chloro-2-(methylamino)benzoate derivatives, which exhibit activity against Mycobacterium tuberculosis.
-
Kinase Inhibitors: The formyl group enables Schiff base formation with amine-containing pharmacophores.
Material Science
-
Coordination Polymers: The formyl and ester groups act as bifunctional ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous networks for gas storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume